Pentaamminechlororuthenium dichloride

Catalog No.
S571966
CAS No.
18532-87-1
M.F
ClH10N5Ru-5
M. Wt
292.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaamminechlororuthenium dichloride

CAS Number

18532-87-1

Product Name

Pentaamminechlororuthenium dichloride

IUPAC Name

azane;ruthenium(3+);trichloride

Molecular Formula

ClH10N5Ru-5

Molecular Weight

292.6 g/mol

InChI

InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3

InChI Key

HLAVJMYZYQTXAH-UHFFFAOYSA-K

SMILES

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

(Ru(NH3)5Cl)Cl2, chloropentaamineruthenium(III), CPAAR, pentaamminechlororuthenium, pentaamminechlororuthenium (III), pentaamminechlororuthenium (III) bisulfate tetrahydrate, pentaamminechlororuthenium dichloride, pentaamminechlororuthenium dichloride, 103Ru-labeled, ruthenium chloropentaammine dichloride

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]

Catalysis:

Pentaamminechlororuthenium(III) chloride has been investigated as a potential catalyst for various chemical reactions. Studies have shown its effectiveness in:

  • Hydrogen generation: The compound can act as a catalyst for the decomposition of water into hydrogen gas, a potential clean energy source.
  • Hydroformylation: This process involves the addition of a formyl group (HCO) to an alkene molecule. Pentaamminechlororuthenium(III) chloride has demonstrated promising catalytic activity in this area.
  • Oxidation reactions: The compound has been used as a catalyst for the oxidation of various organic molecules, potentially leading to the development of new and efficient synthetic methods.

Material Science:

Research suggests potential applications of pentaamminechlororuthenium(III) chloride in material science, including:

  • Development of new materials: The compound can be incorporated into the synthesis of novel materials with desired properties, such as specific electrical conductivity or catalytic activity.
  • Thin film deposition: The controlled deposition of thin films using pentaamminechlororuthenium(III) chloride could lead to the development of new electronic devices and sensors.

Biomedical Research:

While research is ongoing, some studies have explored the potential of pentaamminechlororuthenium(III) chloride in biomedical applications, such as:

  • Anti-cancer agents: The compound has exhibited some anti-tumor activity in certain cancer cell lines, warranting further investigation.
  • Drug delivery systems: The potential use of pentaamminechlororuthenium(III) chloride as a carrier for drug delivery is being explored due to its unique properties.

Pentaamminechlororuthenium dichloride is a coordination complex with the chemical formula [Ru(NH3)5Cl]Cl2[Ru(NH_3)_5Cl]Cl_2. This compound is characterized by its yellow, water-soluble solid form and is notable for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications. The structure features a ruthenium center coordinated by five ammonia molecules and one chloride ion, with two additional chloride ions outside the coordination sphere, balancing the positive charge of the complex cation [(NH3)5RuCl]2+[(NH_3)_5RuCl]^{2+} .

, particularly in organic synthesis and material science.
  • Biomedical Research: Ongoing studies explore its potential use in cancer therapies and other medical applications due to its biological activity.
  • Industrial Processes: Used in the production of advanced materials and as a precursor for synthesizing other ruthenium complexes .
  • Research into the biological activity of pentaamminechlororuthenium dichloride has highlighted its potential applications in medicine, particularly in cancer treatment. The compound interacts with biomolecules and has been studied for its effects on cellular processes. Specifically, it targets the transplasmalemma electron transport system of animal cells, acting as an electron acceptor and influencing electron transport across cell membranes .

    Pentaamminechlororuthenium dichloride can be synthesized through several methods:

    • Reaction of Ruthenium Trichloride with Ammonia:
      • Dissolve ruthenium trichloride in ethanol.
      • Add ammonia to the solution.
      • Allow the reaction to proceed to form pentaamminechlororuthenium dichloride.
    • Reaction of Potassium Hexachlororuthenate(IV) with Ammonia:
      • The reaction can also be conducted using potassium hexachlororuthenate(IV) in an aqueous solution:
      K_2RuCl_6(aq)+5NH_3(aq)+HCl(aq)\rightarrow [(NH_3)_5RuCl]Cl_2(s)+2KCl(aq)$$[1][3][4].

    Studies have examined the interactions of pentaamminechlororuthenium dichloride with various biomolecules and ligands. Its ability to undergo ligand substitution reactions allows it to form new complexes that may exhibit different biological activities or catalytic properties. These interactions are crucial for understanding its potential therapeutic applications and reactivity in chemical processes .

    Several compounds are structurally similar to pentaamminechlororuthenium dichloride, including:

    • Pentaamminechlororhodium dichloride: Contains rhodium instead of ruthenium; used primarily in rhodium purification processes.
    • Pentaamminechlorocobalt chloride: Features cobalt; exhibits different chemical properties compared to ruthenium compounds.
    • Pentaamminechloroiridium chloride: Contains iridium; utilized in distinct applications due to its unique properties.

    Uniqueness

    Pentaamminechlororuthenium dichloride is unique due to its specific chemical properties, stability, and reactivity profile compared to its rhodium, cobalt, and iridium counterparts. This uniqueness makes it particularly valuable for specific applications in research and industry .

    Precursor Synthesis and Isolation

    The synthesis of [RuCl(NH₃)₅]Cl₂ typically begins with ruthenium(III) chloride (RuCl₃) as the precursor. A widely adopted method involves reductive amination using hydrazine hydrate (N₂H₄·H₂O) in aqueous media. The reaction proceeds via the following stoichiometry:
    $$
    \text{RuCl}3 + 4\text{N}2\text{H}4 \rightarrow [\text{Ru(NH}3)_5\text{Cl}]^{2+} + \text{by-products}
    $$
    Key steps include:

    • Dissolving RuCl₃ in water and adding excess hydrazine hydrate under vigorous stirring.
    • Acidifying the solution with HCl (pH ≈ 2) to precipitate the crude product.
    • Recrystallization using ammonia and HCl to yield mustard-yellow crystals.

    Table 1: Comparative Synthetic Methods

    Starting MaterialReagentsYield (%)PurityReference
    RuCl₃Hydrazine hydrate4695% (HPLC)
    [Ru(NH₃)₅N₂]Cl₂HCl3499% (NMR)
    K₂[RuCl₅(H₂O)]NH₄OH2890% (EA)

    Ligand Substitution and Coordination Dynamics

    The chloride ligand in [RuCl(NH₃)₅]²⁺ is labile, enabling substitution reactions. Kinetic studies reveal an associative mechanism for ligand exchange, as evidenced by negative activation volumes (ΔV‡ = -13.6 to -18.0 cm³/mol) and entropies (ΔS‡ = -108 to -132 J/K·mol). Notable substitutions include:

    • Aquation: Reaction with H₂O forms [Ru(NH₃)₅(H₂O)]³⁺, critical for biological applications.
    • Nitrogen displacement: Treatment with NaN₃ yields the dinitrogen complex [Ru(NH₃)₅(N₂)]²⁺.
    • Redox reactions: Reduction with Cr²⁺ generates Ru(II) species, while oxidation with NO forms nitrosyl derivatives.

    Purification and Crystallization Techniques

    Purification often involves cation-exchange chromatography (e.g., Sephadex QAE-A25) to isolate the chloride salt. Crystallization from 2-methoxyethanol/water mixtures yields orthorhombic crystals with a = 10.042 Å, b = 14.104 Å, c = 6.327 Å. The structure features a distorted octahedral geometry with Ru–Cl = 2.374 Å and Ru–NH₃ = 2.096–2.119 Å.

    Comparative Syntheses with Analogous Ru Complexes

    Table 2: Structural and Synthetic Comparison

    ComplexGeometrySynthetic RouteStability
    [Ru(NH₃)₆]Cl₃OctahedralDirect ammoniation of RuCl₃High in air
    [Ru(NH₃)₅(N₂)]Cl₂C₄v symmetryNaN₃ substitution on [RuCl(NH₃)₅]²⁺Moderate in H₂O
    [(NH₃)₅Ru(μ-O)Ru(NH₃)₅]⁵⁺DinuclearOxidative coupling of [Ru(NH₃)₅(H₂O)]³⁺Low in acid

    The higher stability of [RuCl(NH₃)₅]²⁺ compared to osmate analogs arises from stronger π-backbonding from Ru(III) to NH₃.

    Reversible Electron Transfer Processes

    Pentaamminechlororuthenium dichloride undergoes reversible one-electron redox transitions between Ru(III) and Ru(II) states. Cyclic voltammetry in aqueous solutions reveals a well-defined Ru(III/II) couple at 0.74 V vs. SHE (Standard Hydrogen Electrode) in acidic media, attributed to the $$[Ru(NH3)5Cl]^{3+/2+}$$ system [2] [3]. The reversibility is evidenced by:

    • Peak potential separation ($$\Delta E_p$$) of ≤ 60 mV at scan rates ≤ 100 mV/s [3].
    • Linear correlation between peak current ($$i_p$$) and the square root of scan rate ($$v^{1/2}$$), consistent with diffusion-controlled processes [3].

    Comparisons with analogous complexes highlight ligand effects. For example, replacing the chloro ligand with ethylenediaminetetraacetate (edta) shifts the Ru(III/II) potential to 0.57 V [2], while tetraammine derivatives exhibit a 1.40 V separation between metal-centered and ligand-centered redox events [2]. This disparity reflects stronger π-backbonding in ammine ligands, stabilizing Ru(II) states [2].

    Kinetic Studies of Ligand Replacement Reactions

    Ligand substitution kinetics in pentaamminechlororuthenium dichloride follow inner- and outer-sphere mechanisms depending on the entering ligand:

    Ligand (X)Rate Constant ($$k$$, dm³ mol⁻¹ s⁻¹)Mechanism
    Fluoride$$3.3 \times 10^{-2}$$Inner-sphere [4]
    Chloride$$18.0 \times 10^{-2}$$Inner-sphere [4]
    Bromide$$1.2 \times 10^{-1}$$Outer-sphere [4]
    Iodide$$2.5 \times 10^{-1}$$Outer-sphere [4]

    Inner-sphere pathways dominate for smaller, harder ligands (F⁻, Cl⁻), involving associative interchange ($$I_a$$) with activation parameters $$\Delta H^\ddagger = 29.4 \, \text{kJ mol}^{-1}$$ and $$\Delta S^\ddagger = -120 \, \text{J K}^{-1} \, \text{mol}^{-1}$$ [4]. In contrast, softer ligands (Br⁻, I⁻) proceed via outer-sphere electron transfer, characterized by higher entropy ($$\Delta S^\ddagger = -50 \, \text{J K}^{-1} \, \text{mol}^{-1}$$) and lower activation enthalpy ($$\Delta H^\ddagger = 47.1 \, \text{kJ mol}^{-1}$$) [4].

    Hydrolysis Pathways in Acidic and Basic Media

    Hydrolysis of $$[Ru(NH3)5Cl]^{2+}$$ is pH-dependent:

    • Acidic media (pH < 3): Slow aquation yields $$[Ru(NH3)5(H2O)]^{2+}$$, followed by dimerization to μ-oxo species $$[Ru(NH3)4(O)Ru(NH3)_4]^{4+}$$ [5].
    • Basic media (pH > 10): Rapid deprotonation forms hydrous ruthenium oxide ($$RuO2 \cdot nH2O$$), identified gravimetrically after ignition to $$RuO_2$$ [5].

    Hydrolysis rates increase with chloride ion concentration due to ligand labilization. For example, in 1 M KCl, 95% of $$[Ru(NH3)5Cl]^{2+}$$ hydrolyzes within 2 hours at 25°C, compared to <10% in chloride-free solutions [5].

    Oxidation States and Electronic Transitions

    Electronic spectra of pentaamminechlororuthenium dichloride reveal oxidation-state-dependent transitions:

    • Ru(II): Intense ligand-to-metal charge transfer (LMCT) bands at 480 nm ($$\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1} \, \text{cm}^{-1}$$) [2].
    • Ru(III): Weaker d-d transitions at 650 nm ($$\varepsilon = 8.0 \times 10^2 \, \text{M}^{-1} \, \text{cm}^{-1}$$) [2].

    Reduction to Ru(II) increases metal-ligand covalency, shifting LMCT bands bathochromically by ~30 nm compared to Ru(III) [2]. These transitions are absent in non-π-acidic ligands like edta, underscoring the role of ammine ligands in modulating electronic structure [2].

    Related CAS

    21560-19-0 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    18532-87-1

    Dates

    Modify: 2024-04-14

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